3-(tert-Butyl)benzenesulfonamide
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Overview
Description
3-(tert-Butyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a tert-butyl group attached to the benzene ring, which is further connected to a sulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
3-tert-Butyl benzenesulfonamide, also known as 3-tert-butylbenzene-1-sulfonamide, is a type of organic compound known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Mode of Action
Current understanding suggests that it may act as an enzyme inhibitor by binding to the active site of the enzyme, consequently obstructing substrate binding .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Like other organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
The precise biochemical properties of 3-tert-Butyl benzenesulfonamide remain incompletely understood. Current understanding suggests that it acts as an enzyme inhibitor by binding to the active site of the enzyme, consequently obstructing substrate binding .
Cellular Effects
Ingestion or inhalation of 3-tert-Butyl benzenesulfonamide may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness and/or confusion . Prolonged or repeated exposure to 3-tert-Butyl benzenesulfonamide may cause liver damage .
Molecular Mechanism
It is believed to inhibit protein tyrosine phosphatases, key regulators of cell signaling pathways . It has also been instrumental in studies investigating the inhibition of xanthine oxidase, an enzyme involved in purine metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions of use .
Dosage Effects in Animal Models
The effects of 3-tert-Butyl benzenesulfonamide vary with different dosages in animal models. One study reported a no adverse effect level of 50 mg/kg liver effects and a low incidence of neurodegeneration .
Metabolic Pathways
It is known to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)benzenesulfonamide typically involves the reaction of tert-butylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(tert-Butyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
3-(tert-Butyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition, particularly targeting enzymes like dihydrofolate reductase and protein tyrosine phosphatases.
Medicine: Research has explored its potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism, which could have implications for treating conditions like gout.
Industry: It serves as a plasticizer in the production of polymers such as nylon and polycarbonates, enhancing their flexibility and durability.
Comparison with Similar Compounds
- N-Butylbenzenesulfonamide
- N-Ethyltoluene-4-sulfonamide
- Benzenesulfonamide
- N-Methyl-p-toluenesulfonamide
Comparison: 3-(tert-Butyl)benzenesulfonamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain chemical reactions compared to its analogs, such as N-Butylbenzenesulfonamide or N-Ethyltoluene-4-sulfonamide. Additionally, the tert-butyl group enhances the compound’s hydrophobicity, influencing its solubility and interaction with biological targets.
Biological Activity
3-(tert-Butyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a tert-butyl group attached to a benzenesulfonamide moiety, exhibits various biological effects that are relevant in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cardiovascular effects, antimicrobial properties, and potential applications in cancer therapy.
Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular parameters. A study utilizing an isolated rat heart model assessed the effects of various benzenesulfonamides on perfusion pressure and coronary resistance. The findings suggest that specific derivatives, including those structurally related to this compound, may affect cardiac function through modulation of calcium channels.
Experimental Design
The following table summarizes the experimental design used to evaluate the biological activity of benzenesulfonamides:
Group | Compound | Dose (nM) |
---|---|---|
I | Control | Krebs-Henseleit solution only |
II | Benzenesulfonamide | 0.001 |
III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |
IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |
VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 |
Results indicated that compounds like 4-(2-aminoethyl)benzenesulfonamide significantly decreased perfusion pressure, suggesting a potential therapeutic role in managing conditions like hypertension through calcium channel inhibition .
Antimicrobial Activity
The antimicrobial properties of benzenesulfonamides, including this compound, have been explored in various studies. A notable investigation revealed that certain derivatives exhibited significant antibacterial activity against common pathogens.
Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values for selected sulfonamide derivatives against various bacterial strains:
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
Compound 4d | E. coli | 6.72 |
Compound 4h | S. aureus | 6.63 |
Compound 4a | Multiple strains | 6.67 - 6.45 |
These results indicate that specific modifications to the sulfonamide structure can enhance antimicrobial efficacy .
Cancer Therapeutics
Recent studies have investigated the role of benzenesulfonamides in cancer treatment, particularly as inhibitors of carbonic anhydrase (CA IX), which is overexpressed in various tumors. For instance, a ureido-bearing benzenesulfonamide was shown to exhibit promising antiproliferative effects in cancer cells under acidic conditions, suggesting its potential as an adjunct to conventional chemotherapy .
Case Studies
- In Vivo Studies : In one study, a derivative similar to this compound demonstrated significant anti-inflammatory effects in animal models of arthritis, inhibiting edema by up to 94% .
- Clinical Trials : The compound SLC-0111, a CA IX inhibitor related to benzenesulfonamides, is currently undergoing clinical trials for pancreatic cancer treatment, showcasing the therapeutic potential of this class of compounds .
Properties
IUPAC Name |
3-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)8-5-4-6-9(7-8)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACGHULSRUWRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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